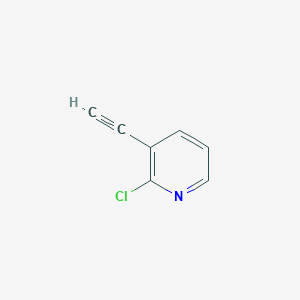

5-Chloro-2-formylbenzonitrile

Overview

Description

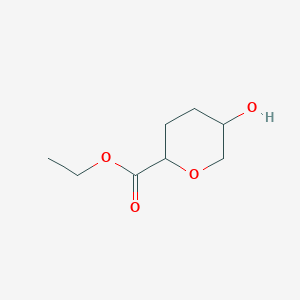

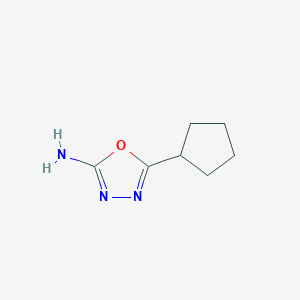

5-Chloro-2-formylbenzonitrile is an organic compound with the chemical formula C8H4ClNO . It has a molecular weight of 165.58 .

Molecular Structure Analysis

The InChI code for 5-Chloro-2-formylbenzonitrile is 1S/C8H4ClNO/c9-8-2-1-6 (5-11)7 (3-8)4-10/h1-3,5H . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

5-Chloro-2-formylbenzonitrile is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications

Photochemistry of Halogenophenols : 5-Chloro-2-formylbenzonitrile plays a role in the photochemistry of substituted 4-halogenophenols. It is involved in the formation of transient species like cyanobenzo-1,4-quinone-O-oxide and 2-cyanophenoxyl radicals. These findings are significant in understanding the photochemical pathways of similar compounds (Bonnichon et al., 1999).

Hydrolysis of Carbonyl Compounds : Studies on the alkaline hydrolysis of 2-formylbenzonitrile, which is structurally related to 5-Chloro-2-formylbenzonitrile, reveal insights into the reaction mechanisms and effects of substituents, offering broader understanding of similar nitriles' reactivity (Bowden et al., 1997).

Synthesis of Isoindolinones : 5-Chloro-2-formylbenzonitrile derivatives are used in the synthesis of 2,3-dihydro-3-methylidene-1H-isoindol-1-ones. This synthesis is crucial in creating various compounds with potential applications in medicinal and organic chemistry (Kobayashi et al., 2010).

Antimalarial and Antibacterial Properties : The compound is utilized in the synthesis of quinazolines, which demonstrate suppressive antimalarial activity. This research contributes to the development of new antimalarial agents (Elslager et al., 1980).

Cancer Cell Imaging : Derivatives of 4-formylbenzonitrile, a related compound, are used to detect palladium in human breast cancer cells, highlighting its potential in cancer diagnostics (Ghosh et al., 2015).

Pharmacological Research : Compounds like 25CN-NBOH, derived from benzonitrile structures, are used in studying serotonin receptors, offering valuable insights into neurological and psychological disorders (Rørsted et al., 2021).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has the signal word “Warning” and the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes and avoiding the formation of dust and aerosols .

Mechanism of Action

The compound contains a nitrile group (-CN), a formyl group (-CHO), and a chlorine atom, which suggests that it could participate in various chemical reactions. For instance, the nitrile group could undergo hydrolysis, reduction, or Grignard reactions, while the formyl group could participate in nucleophilic addition reactions . The chlorine atom could potentially be replaced in a nucleophilic substitution reaction .

properties

IUPAC Name |

5-chloro-2-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO/c9-8-2-1-6(5-11)7(3-8)4-10/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYXNEOSNJICEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50604774 | |

| Record name | 5-Chloro-2-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77532-88-8 | |

| Record name | 5-Chloro-2-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1357731.png)

![1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1357745.png)